molecular formula C22H10F4O8 B3081984 5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid CAS No. 1119196-00-7

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B3081984
CAS No.: 1119196-00-7
M. Wt: 478.3 g/mol
InChI Key: TYPODEXFRPHZNH-UHFFFAOYSA-N
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Description

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dicarboxyphenyl derivatives with tetrafluorophenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including hydrothermal and solvothermal methods. These methods allow for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both carboxylic acid groups and fluorine atoms in 5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid makes it unique. This combination imparts specific chemical properties, such as high reactivity and stability, which are valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10F4O8/c23-15-13(7-1-9(19(27)28)5-10(2-7)20(29)30)16(24)18(26)14(17(15)25)8-3-11(21(31)32)6-12(4-8)22(33)34/h1-6H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPODEXFRPHZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=C(C(=C2F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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